1-Phenethyl-1H-indol-5-ol
Overview
Description
1-Phenethyl-1H-indol-5-ol is a chemical compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds found in many natural products and pharmaceuticals. The structure of this compound consists of an indole ring substituted with a phenethyl group at the nitrogen atom and a hydroxyl group at the 5-position. This compound is of interest due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenethyl-1H-indol-5-ol can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone or aldehyde under acidic conditions to form the indole ring. The phenethyl group can be introduced via a Friedel-Crafts alkylation reaction using phenethyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-Phenethyl-1H-indol-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 5-position can be oxidized to form a carbonyl group, resulting in the formation of 1-Phenethyl-1H-indole-5-one.
Reduction: The compound can be reduced to form 1-Phenethyl-1H-indol-5-amine.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as halogens, nitro groups, or alkyl groups can be introduced using appropriate catalysts and solvents.
Major Products Formed:
Oxidation: 1-Phenethyl-1H-indole-5-one
Reduction: 1-Phenethyl-1H-indol-5-amine
Substitution: Various substituted derivatives depending on the electrophilic reagent used.
Scientific Research Applications
1-Phenethyl-1H-indol-5-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives with potential biological activities.
Biology: Studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials, such as dyes and polymers, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Phenethyl-1H-indol-5-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 5-position and the phenethyl group contribute to its binding affinity and selectivity towards certain receptors or enzymes. The compound may exert its effects through modulation of signaling pathways, inhibition of enzyme activity, or interaction with cellular components, leading to various biological responses.
Comparison with Similar Compounds
1-Phenethyl-1H-indol-5-ol can be compared with other similar compounds, such as:
1-Methyl-1H-indol-5-ol: Similar structure but with a methyl group instead of a phenethyl group.
1-Phenethyl-1H-indole: Lacks the hydroxyl group at the 5-position.
5-Hydroxyindole: Lacks the phenethyl group at the nitrogen atom.
Uniqueness: this compound is unique due to the presence of both the phenethyl group and the hydroxyl group, which contribute to its distinct chemical and biological properties. These functional groups enhance its potential for various applications and make it a valuable compound for scientific research.
Properties
IUPAC Name |
1-(2-phenylethyl)indol-5-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c18-15-6-7-16-14(12-15)9-11-17(16)10-8-13-4-2-1-3-5-13/h1-7,9,11-12,18H,8,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGUIDHUZSJQJFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C=CC3=C2C=CC(=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701303373 | |
Record name | 1-(2-Phenylethyl)-1H-indol-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701303373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170147-80-5 | |
Record name | 1-(2-Phenylethyl)-1H-indol-5-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=170147-80-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Phenylethyl)-1H-indol-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701303373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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